1-(3-Phenylpyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

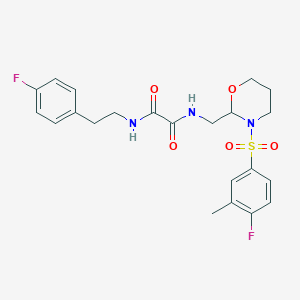

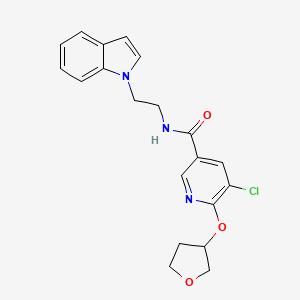

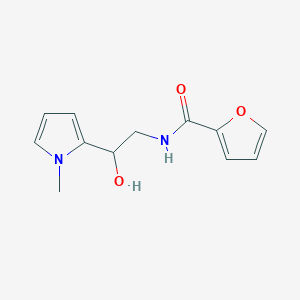

The molecular structure of 1-(3-Phenylpyrrolidin-1-yl)ethanone consists of a pyrrolidine ring attached to a phenyl group and an ethanone group. More detailed structural analysis is not available in the search results.Scientific Research Applications

Corrosion Inhibition

The derivative 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, related to 1-(3-Phenylpyrrolidin-1-yl)ethanone, was synthesized and characterized, demonstrating significant corrosion inhibition properties for mild steel in hydrochloric acid. This compound showed a remarkable inhibition efficiency, reaching up to 95.10% at 0.5 mM concentration and 303 K temperature. The efficiency of this compound as a corrosion inhibitor was attributed to the presence of nitrogen and oxygen atoms, as well as benzene and triazole rings, which are beneficial for adsorption on metal surfaces (Jawad et al., 2020).

Antimicrobial Applications

A series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, including compounds similar in structure to this compound, were synthesized and evaluated for their antimicrobial properties. These derivatives exhibited significant inhibitory effects against both bacteria and fungi, with certain compounds showing special efficacy against Gram-negative bacteria. This indicates the potential of these derivatives for use as antimicrobial agents (Li Bochao et al., 2017).

Fungicidal Activity

Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, structurally related to this compound, were synthesized. These compounds showed moderate inhibitory activity against Gibberella zeae, a fungal pathogen, at certain concentrations. This research highlights the fungicidal potential of these derivatives (Yuanyuan Liu et al., 2012).

Photoremovable Protecting Group for Carboxylic Acids

1-(2-Hydroxyphenyl)ethanone, a compound related to this compound, was introduced as a new photoremovable protecting group for carboxylic acids. This protecting group demonstrated high efficiency, with photolyzed compounds releasing the protected acid in 70-85% isolated yields. This indicates its utility in synthetic organic chemistry for the protection and subsequent release of carboxylic acids (Walters N. Atemnkeng et al., 2003).

properties

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDMFMGVFKWHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2682752.png)

![(E)-ethyl 2,5-dimethyl-3-((4-(nicotinoyloxy)benzylidene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2682754.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2682755.png)

![1'-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2682756.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)

![3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2682771.png)